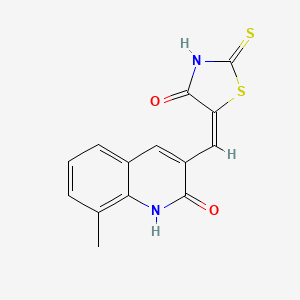
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide, also known as CXS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. CXS has shown promising results in various studies, making it a potential candidate for future drug development.
Mécanisme D'action
The mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to reduce seizures in animal models of epilepsy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide in lab experiments is that it has been extensively studied and has shown promising results in various studies. However, one of the limitations of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine the optimal dosage and administration of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. Finally, more research is needed to determine the potential side effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide and how to mitigate them.
Méthodes De Synthèse
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide involves the reaction of N-ethylpropanamide with cyclohexylsulfonyl chloride and 4-aminophenyl. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide.
Applications De Recherche Scientifique
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antinociceptive, and anticonvulsant activities. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Propriétés
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZZYVMAYTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)

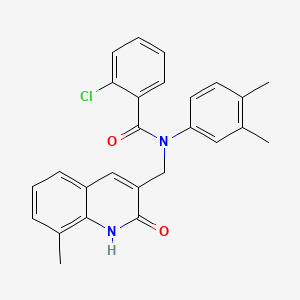
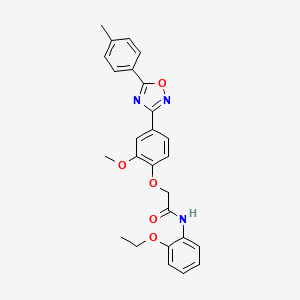
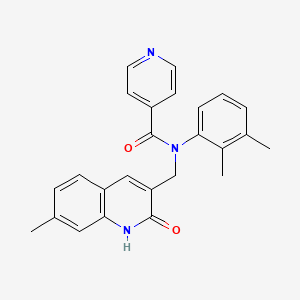
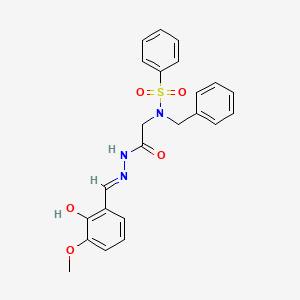
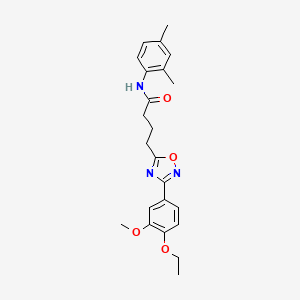

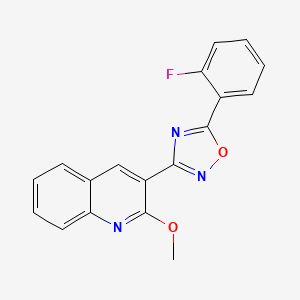
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)

